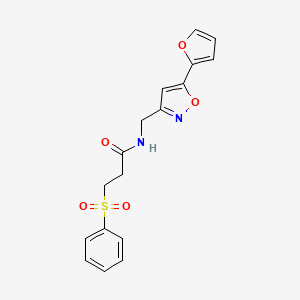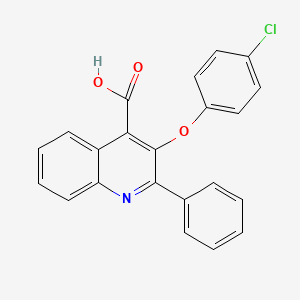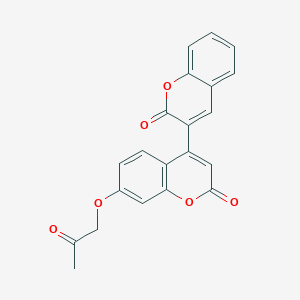
4-(2-Oxochromen-3-yl)-7-(2-oxopropoxy)chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Oxochromen-3-yl)-7-(2-oxopropoxy)chromen-2-one, also known as OC-1, is a synthetic compound that has been widely used in scientific research due to its unique properties. OC-1 belongs to the class of coumarin derivatives and has been found to possess a wide range of biological activities.
科学的研究の応用
1. Complex Formation and Biological Activity
Chromone-based Schiff bases, closely related to 4-(2-Oxochromen-3-yl)-7-(2-oxopropoxy)chromen-2-one, have been used to synthesize Pd(II) complexes. These complexes exhibited notable antimicrobial activity against several bacterial and fungal microorganisms. Additionally, they showed antioxidant activity and the ability to cleave plasmid DNA, indicating potential uses in biochemical and medical research (Kavitha & Reddy, 2016).
2. Structural Transformations
Studies on 4-oxo-4H-chromene-3-carbaldehyde, a structurally related compound, reveal transformations in the presence of pentacarbonyliron and HMPA, leading to various chromen-4-one derivatives. These transformations have been characterized through spectral methods and X-ray analysis, contributing to the understanding of chromone chemistry (Ambartsumyan et al., 2012).
3. Nickel and Zinc Complexes
Ni(II) and Zn(II) complexes have been synthesized using tridentate 3-formyl chromone Schiff bases. These complexes were studied for their antimicrobial, antioxidant, and nematicidal activities. They also demonstrated significant DNA cleavage activity, which is crucial for understanding interactions at the molecular level (Kavitha & Laxma Reddy, 2014).
4. Phototransformation Studies
Research on 2-substituted 4H-chromen-4-ones under photolysis conditions provided insights into their structural changes. Such studies are important for understanding the behavior of chromone derivatives under varying environmental conditions, which could have implications in photodynamic therapy and photochemistry (Fredenhagen & Séquin, 1983).
5. Synthesis Techniques
Efficient synthesis methods for chromone derivatives have been developed. These methods are critical for producing chromone-based compounds, which could be utilized in various chemical and pharmaceutical applications (Bevan, Ellis, & Wilson, 1981).
特性
IUPAC Name |
4-(2-oxochromen-3-yl)-7-(2-oxopropoxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O6/c1-12(22)11-25-14-6-7-15-16(10-20(23)26-19(15)9-14)17-8-13-4-2-3-5-18(13)27-21(17)24/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATKHVNPZRWMQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Oxochromen-3-yl)-7-(2-oxopropoxy)chromen-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

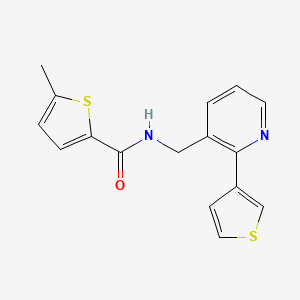
![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2463532.png)
![Pyrazolo[1,5-a]pyridin-3-yl(4-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperazin-1-yl)methanone](/img/structure/B2463534.png)
![5-methyl-N,3-diphenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2463535.png)
![5-((3,4-Dimethoxyphenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2463537.png)
![N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pent-4-enamide](/img/structure/B2463539.png)
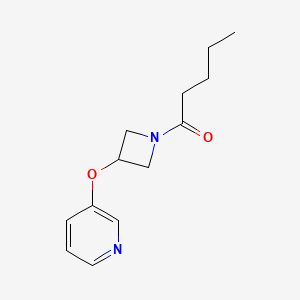
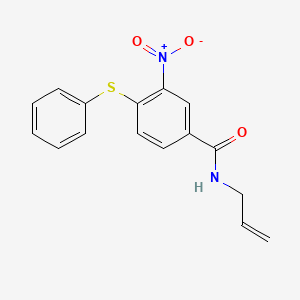
![5-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2463544.png)
![(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-2-yl)methanone](/img/structure/B2463549.png)
